Anti-inflammatory agent 18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

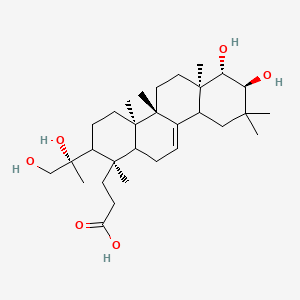

Molecular Formula |

C30H50O6 |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

3-[(1R,4aR,4bS,6aR,7S,8S)-2-[(2S)-1,2-dihydroxypropan-2-yl]-7,8-dihydroxy-1,4a,4b,6a,9,9-hexamethyl-3,4,5,6,7,8,10,10a,12,12a-decahydro-2H-chrysen-1-yl]propanoic acid |

InChI |

InChI=1S/C30H50O6/c1-25(2)16-19-18-8-9-20-27(4,12-11-22(32)33)21(30(7,36)17-31)10-13-29(20,6)28(18,5)15-14-26(19,3)24(35)23(25)34/h8,19-21,23-24,31,34-36H,9-17H2,1-7H3,(H,32,33)/t19?,20?,21?,23-,24-,26-,27-,28-,29-,30-/m1/s1 |

InChI Key |

JYQDOSCKUJVCQR-MTLWXFQMSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC([C@]4(C)CCC(=O)O)[C@@](C)(CO)O)C)C1CC([C@@H]([C@H]2O)O)(C)C)C |

Canonical SMILES |

CC1(CC2C3=CCC4C(C3(CCC2(C(C1O)O)C)C)(CCC(C4(C)CCC(=O)O)C(C)(CO)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Target of Anti-inflammatory Agent 18: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target identification for anti-inflammatory agent 18, a compound of interest in the development of novel therapeutics for inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of inflammation and pharmacology.

Executive Summary

This compound, also identified as compound 3b, has demonstrated significant potential in mitigating inflammatory responses. Research indicates its mechanism of action involves the inhibition of nitric oxide (NO) production and the suppression of inflammation induced by High Mobility Group Box 1 (HMGB1) protein. This guide consolidates the current understanding of its molecular interactions, presents key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the associated signaling pathways.

Quantitative Data Summary

The primary quantitative measure of the efficacy of this compound is its ability to inhibit the production of nitric oxide, a key mediator in the inflammatory process.

| Compound | Biological Activity | Assay System | IC50 Value | CAS Number | Molecular Formula | Molecular Weight | Primary Citation |

| This compound (compound 3b) | Nitric Oxide (NO) Inhibition | Not specified in abstract | 15.94 μM | 2873386-66-2 | C30H50O6 | 506.71 g/mol | Zhu Y, et al. Bioorg Med Chem. 2021 |

Core Molecular Targets and Signaling Pathways

This compound has been shown to modulate two critical pathways in the inflammatory cascade: the nitric oxide synthesis pathway and the HMGB1-mediated inflammatory signaling pathway.

Nitric Oxide Synthesis Pathway

Nitric oxide is a pleiotropic signaling molecule involved in a wide array of physiological and pathological processes, including inflammation. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). In the context of inflammation, iNOS is the most relevant isoform, as its expression is induced in macrophages and other immune cells in response to pro-inflammatory stimuli. The inhibitory action of this compound on NO production suggests a direct or indirect interaction with iNOS or its upstream regulatory pathways.

HMGB1 Signaling Pathway

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space during cellular stress or damage, where it functions as a potent pro-inflammatory cytokine. Extracellular HMGB1 interacts with several receptors, including Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), to activate downstream signaling cascades, most notably the NF-κB pathway. This leads to the production and release of various pro-inflammatory cytokines and mediators, contributing to the late stages of inflammation. The ability of this compound to inhibit HMGB1-induced inflammation suggests that it may interfere with the binding of HMGB1 to its receptors or disrupt the subsequent downstream signaling events.

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize the anti-inflammatory properties of compounds like agent 18. Note: The specific details of the protocols used in the primary citation may vary.

Protocol 1: Determination of Nitric Oxide Production (Griess Assay)

This protocol outlines a common method for quantifying nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.

1. Cell Culture and Treatment:

- Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).

- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Griess Reagent Assay:

- Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

- Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

- Add 50 µL of the Griess reagent to each well containing the supernatant.

- Incubate the plate at room temperature for 10 minutes, protected from light.

3. Data Analysis:

- Measure the absorbance at 540 nm using a microplate reader.

- Generate a standard curve using known concentrations of sodium nitrite.

- Calculate the concentration of nitrite in the samples by interpolating from the standard curve.

- Determine the IC50 value of this compound by plotting the percentage of NO inhibition against the log concentration of the compound.

// Node Definitions

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed RAW 264.7 Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Pretreat [label="Pre-treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"];

Stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Incubate_24h [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"];

Collect_Supernatant [label="Collect Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_Griess [label="Add Griess Reagent", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate_10m [label="Incubate for 10 minutes", fillcolor="#F1F3F4", fontcolor="#202124"];

Measure_Absorbance [label="Measure Absorbance\n(540 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Calculate_IC50 [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions

Start -> Seed_Cells;

Seed_Cells -> Pretreat;

Pretreat -> Stimulate;

Stimulate -> Incubate_24h;

Incubate_24h -> Collect_Supernatant;

Collect_Supernatant -> Add_Griess;

Add_Griess -> Incubate_10m;

Incubate_10m -> Measure_Absorbance;

Measure_Absorbance -> Calculate_IC50;

Calculate_IC50 -> End;

}

Protocol 2: HMGB1-Induced Inflammation Assay

This protocol describes a general method to assess the inhibitory effect of a compound on HMGB1-induced pro-inflammatory cytokine production in macrophages.

1. Cell Culture and Treatment:

- Seed RAW 264.7 macrophage cells in a 24-well plate at an appropriate density and allow them to adhere.

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Stimulate the cells with recombinant HMGB1 protein (e.g., 1 µg/mL). Include appropriate controls (untreated, HMGB1 only).

- Incubate the plate for a specified time period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

2. Cytokine Measurement (ELISA):

- Collect the cell culture supernatants.

- Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Data Analysis:

- Generate a standard curve for each cytokine using recombinant standards provided in the ELISA kit.

- Calculate the concentration of each cytokine in the samples.

- Determine the dose-dependent inhibitory effect of this compound on HMGB1-induced cytokine production.

Future Directions

While the current data strongly suggests that this compound targets the NO and HMGB1 pathways, further research is required to elucidate the precise molecular target(s). Future studies should focus on:

-

Direct Binding Assays: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity chromatography coupled with mass spectrometry could be employed to identify direct binding partners of this compound.

-

Enzymatic Assays: If iNOS is a direct target, in vitro enzymatic assays with purified iNOS should be conducted to determine the kinetic parameters of inhibition.

-

Receptor Binding Assays: Competitive binding assays with radiolabeled or fluorescently-tagged HMGB1 can ascertain if this compound directly competes for binding to TLR4 or RAGE.

-

In Vivo Efficacy Studies: The anti-inflammatory effects of agent 18 should be validated in animal models of inflammation to assess its therapeutic potential.

By pursuing these avenues of research, a comprehensive understanding of the molecular mechanism of action of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory therapeutic.

In-depth Technical Guide on the Cyclooxygenase (COX) Inhibition Profile of Anti-inflammatory Agents

A comprehensive analysis for researchers, scientists, and drug development professionals.

A thorough search for publicly available data on a specific compound designated "Anti-inflammatory agent 18" did not yield specific quantitative information regarding its cyclooxygenase (COX) inhibition profile. The provided name appears to be a generic identifier, possibly for a compound in early-stage research or a commercially available screening compound without extensive published characterization.

Therefore, this guide provides a comprehensive framework for evaluating the COX inhibition profile of an anti-inflammatory agent, using established methodologies and data presentation formats. This document will serve as a template for researchers to structure their findings on novel compounds. The experimental protocols and signaling pathways described are based on well-established principles in the field of pharmacology and inflammation research.

Data Presentation: COX Inhibition Profile

Quantitative data on the inhibitory activity of a test compound against COX-1 and COX-2 are crucial for determining its potency and selectivity. This information is typically summarized in a table format for clear comparison.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |

| Test Agent (e.g., Agent 18) | Data to be determined | Data to be determined | Calculated from IC50 values |

| Celecoxib (Reference) | ~7.6 | ~0.04 | ~190 |

| Indomethacin (Reference) | ~0.1 | ~1.7 | ~0.06 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. Selectivity Index: A ratio used to determine the relative selectivity of a compound for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

The determination of COX inhibitory activity is typically performed using in vitro assays with purified enzymes or cell-based models.

In Vitro Purified Enzyme Assay

This method assesses the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

1. Reagents and Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors (e.g., hematin, epinephrine).

-

Test compound and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in a suitable solvent (e.g., DMSO).

-

Detection method reagents to measure prostaglandin production (e.g., EIA or LC-MS/MS).

2. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Terminate the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Workflow for In Vitro COX Inhibition Assay

Caption: Workflow of an in vitro cyclooxygenase (COX) inhibition assay.

Signaling Pathways

COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators.[2] The expression of COX-2 is often induced by pro-inflammatory stimuli.

Simplified COX-2 Induction Pathway

Inflammatory signals, such as cytokines and growth factors, can activate intracellular signaling cascades that lead to the upregulation of COX-2 expression.

Caption: Simplified signaling pathway for the induction of COX-2 expression.

Mechanism of COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors exert their effects by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins.

Caption: Mechanism of action of COX inhibitors in the arachidonic acid cascade.

References

A Technical Guide to Palmitoylethanolamide (PEA) in Lipopolysaccharide (LPS)-Induced Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Palmitoylethanolamide (PEA), a promising endogenous anti-inflammatory agent, in preclinical lipopolysaccharide (LPS)-induced inflammation models. This document details the molecular mechanisms, experimental protocols, and quantitative efficacy of PEA, offering a valuable resource for researchers in immunology and drug discovery.

Introduction to Palmitoylethanolamide (PEA)

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that belongs to the N-acylethanolamines family.[1] It is produced on demand by various cell types, including neurons and glial cells, and is recognized for its anti-inflammatory, neuroprotective, and analgesic properties.[2][3] PEA's therapeutic potential has been documented in a wide range of applications, including immunity, brain health, pain modulation, and joint health.[3] Its favorable safety profile and lack of significant side effects make it an attractive candidate for further investigation.[3]

The anti-inflammatory action of PEA is attributed to several mechanisms, including the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which in turn modulates downstream inflammatory pathways.[4][5] PEA has been shown to reduce the production of pro-inflammatory cytokines and mediators by inhibiting the activation of mast cells, microglia, and astrocytes.[3]

The Lipopolysaccharide (LPS)-Induced Inflammation Model

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce inflammation in experimental models.[1][6] LPS binds to Toll-like receptor 4 (TLR4) on immune cells, such as macrophages and microglia, triggering a signaling cascade that leads to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][6] This activation results in the transcription and release of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins), mimicking the inflammatory state seen in bacterial infections and sepsis.[4][6]

Signaling Pathways in LPS-Induced Inflammation and PEA Intervention

LPS-induced inflammation is primarily mediated by the TLR4 signaling pathway. The binding of LPS to the TLR4/MD2 complex initiates two main downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. Both converge on the activation of key transcription factors that drive the expression of inflammatory genes.

PEA exerts its anti-inflammatory effects by modulating these pathways at several key points. A primary mechanism is the activation of PPAR-α, a nuclear receptor that can interfere with the activity of NF-κB.[5] PEA has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the nuclear translocation of NF-κB.[1] Furthermore, some of its effects may be mediated by cannabinoid-like receptors, such as the GPR55 or a CB2-like receptor.[2][4]

Below is a diagram illustrating the LPS-induced signaling cascade and the points of intervention by PEA.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo LPS-induced inflammation studies with PEA, based on methodologies reported in the literature.

This protocol describes the induction of inflammation in a macrophage cell line (e.g., RAW264.7) or a microglial cell line (e.g., N9) and treatment with PEA.

Detailed Steps:

-

Cell Culture: Plate RAW264.7 or N9 cells in appropriate culture medium and incubate until they reach approximately 80% confluency.

-

Pre-treatment: Replace the medium with fresh medium containing the desired concentration of PEA (e.g., 100 µM) or vehicle control.[7] Incubate for 1 hour.

-

LPS Stimulation: Add LPS to the culture medium to a final concentration of 1-3 µg/mL.[7] Incubate for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Sample Collection:

This protocol outlines the induction of systemic inflammation in mice or rats and subsequent treatment with PEA.

Detailed Steps:

-

Animal Acclimatization: House male rats or mice under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into experimental groups: Control (vehicle), LPS only, LPS + PEA, and PEA only.

-

PEA Administration: Administer PEA (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) at specified time points, for example, 1 hour before and 7 hours after LPS injection.[1]

-

LPS Induction: Induce inflammation by a single injection of LPS. The route and dose can vary, for instance, a footpad injection of 200 µg in rats for uveitis models[1] or an i.p. injection for systemic inflammation.[8]

-

Sample Collection: At a predetermined time point after LPS injection (e.g., 16 hours), euthanize the animals and collect blood (for serum cytokine analysis) and tissues (e.g., eyes, liver, brain) for histological, immunohistochemical, and Western blot analyses.[1][9]

Quantitative Data on PEA Efficacy

The following tables summarize the quantitative effects of PEA on various inflammatory markers in LPS-stimulated models as reported in the scientific literature.

Table 1: Effect of PEA on Pro-inflammatory Cytokine Production

| Model System | Cytokine | LPS Concentration | PEA Concentration | % Inhibition / Effect | Reference |

| N9 Microglial Cells | TNF-α (mRNA) | 3 µg/mL | 100 µM | Significant reduction | [2][7] |

| N9 Microglial Cells | TNF-α (secreted) | 3 µg/mL | 100 µM | Significant reduction | [2][7] |

| N9 Microglial Cells | IL-1β (mRNA) | 3 µg/mL | 100 µM | Significant reduction | [2][7] |

| N9 Microglial Cells | IL-1β (protein) | 3 µg/mL | 100 µM | Significant reduction | [2][7] |

| N9 Microglial Cells | IL-6 (mRNA) | 3 µg/mL | 100 µM | Significant reduction | [7] |

| N9 Microglial Cells | MCP-1 (mRNA) | 3 µg/mL | 100 µM | Significant reduction | [7] |

| Human Adipocytes | TNF-α (secreted) | 1 µg/mL | Not specified | Inhibition observed | [8] |

| Rat Model (EIU) | TNF-α | 200 µ g/rat | Not specified | Significant reduction | [1] |

| Obese Mice | TNF-α (serum) | HFD-induced | Not specified | Significant reduction | [10] |

| Obese Mice | IL-1β (serum) | HFD-induced | Not specified | Significant reduction | [10] |

| Obese Mice | MCP-1 (serum) | HFD-induced | Not specified | Significant reduction | [10] |

Table 2: Effect of PEA on Other Inflammatory Markers and Pathways

| Model System | Marker/Pathway | LPS Concentration | PEA Concentration | Effect | Reference |

| Rat Model (EIU) | iNOS expression | 200 µ g/rat | Not specified | Strongly inhibited | [1] |

| Rat Model (EIU) | NF-κB translocation | 200 µ g/rat | Not specified | Strongly inhibited | [1] |

| N9 Microglial Cells | iNOS (protein) | 3 µg/mL | 100 µM | Significant reduction | [11] |

| PMA-THP-1 cells | NF-κB activation | Not specified | Not specified | Significantly inhibited | [2] |

| Obese Mice | NF-κB (hypothalamus) | HFD-induced | Not specified | Limited transcription | [10] |

Conclusion

Palmitoylethanolamide has demonstrated consistent and significant anti-inflammatory effects in various LPS-induced inflammation models. Its ability to modulate key signaling pathways, particularly by inhibiting the NF-κB axis and reducing the production of a broad range of pro-inflammatory cytokines, underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to explore the full clinical utility of PEA in inflammatory conditions.

References

- 1. The anti-inflammatory effects of palmitoylethanolamide (PEA) on endotoxin-induced uveitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. Palmitoylethanolamide dampens neuroinflammation and anxiety-like behavior in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"Anti-inflammatory agent 18" structure-activity relationship (SAR) studies

A comprehensive analysis of the structure-activity relationship (SAR) of "Anti-inflammatory agent 18," a novel synthetic compound, reveals critical insights into its mechanism of action and potential for further development. This technical guide provides a detailed overview of its SAR, experimental protocols for its evaluation, and visualization of the key signaling pathways involved.

Structure-Activity Relationship (SAR) of this compound

The anti-inflammatory potency of Agent 18 and its analogs is primarily attributed to their ability to inhibit the production of pro-inflammatory mediators. The core scaffold of Agent 18, a dihydropyrazole-thiazole moiety, has been systematically modified to elucidate the key structural features governing its activity. The following table summarizes the SAR data, with activity measured as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

| Compound | R1 Substituent | R2 Substituent | IC50 (µM) for NO Inhibition |

| 18a | H | H | 25.4 |

| 18b | 4-Cl | H | 15.2 |

| 18c | 4-OCH3 | H | 18.9 |

| 18d | H | 4-F | 22.1 |

| 18e | 4-Cl | 4-F | 8.7 |

| Indomethacin | - | - | 12.5 |

Table 1: Structure-activity relationship of Agent 18 analogs on nitric oxide production.

The data indicates that substitution on both the phenyl rings of the dihydropyrazole core significantly influences the anti-inflammatory activity. A chloro-substitution at the R1 position (compound 18b ) enhances potency compared to the unsubstituted analog 18a . Similarly, a fluoro-substitution at the R2 position (compound 18d ) shows a modest improvement. The most potent analog, 18e , incorporates both a chloro-group at R1 and a fluoro-group at R2, suggesting a synergistic effect of these substitutions.

Experimental Protocols

1. In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Induced RAW264.7 Macrophages

This assay is crucial for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

The medium is then replaced with fresh medium containing various concentrations of the test compounds (Agent 18 and its analogs).

-

After 1 hour of pre-treatment with the compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

The plate is incubated for another 24 hours.

-

Nitrite concentration in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[1]

-

2. Western Blot Analysis for iNOS and COX-2 Expression

This technique is employed to investigate the effect of the compounds on the protein expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Cell Lysis and Protein Quantification:

-

RAW264.7 cells are treated with the test compounds and LPS as described in the NO inhibition assay.

-

After the incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease inhibitors.

-

The total protein concentration in the cell lysates is determined using the Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of LPS-Induced Inflammation

The following diagram illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators, and the proposed site of action for this compound.

Caption: LPS-induced pro-inflammatory signaling pathway and the inhibitory action of Agent 18.

Experimental Workflow for SAR Studies

The logical flow of experiments to determine the structure-activity relationship of new anti-inflammatory agents is depicted below.

References

Methodological & Application

Application Notes and Protocols: Evaluating IL-18 Pathway Inhibitors in In Vivo Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for evaluating the efficacy of "Anti-inflammatory agent 18," a representative inhibitor of the Interleukin-18 (IL-18) signaling pathway, in preclinical animal models of inflammation.

Introduction: Targeting the IL-18 Pathway

Interleukin-18 (IL-18) is a potent pro-inflammatory cytokine that plays a critical role in both innate and adaptive immune responses.[1][2] It is produced by various cells, including macrophages and dendritic cells, and is a key driver in the inflammatory cascade, particularly by inducing the production of Interferon-gamma (IFN-γ).[1][2][3] Dysregulation of the IL-18 pathway is associated with a range of autoimmune and inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.[1][4]

"this compound" represents a therapeutic strategy aimed at mitigating inflammation by inhibiting the IL-18 signaling pathway. This can be achieved through various mechanisms, such as monoclonal antibodies that neutralize IL-18, inhibitors of the IL-18 receptor (IL-18R), or agents that block downstream signaling molecules.[4][5] These notes detail the use of established in vivo models to assess the anti-inflammatory potential of such agents.

Mechanism of Action: The IL-18 Signaling Cascade

IL-18 exerts its pro-inflammatory effects by binding to its receptor complex, which consists of IL-18Rα and IL-18Rβ. This binding initiates a downstream signaling cascade through the MyD88 adaptor protein, leading to the activation of key transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7] These transcription factors then drive the expression of numerous pro-inflammatory genes, including other cytokines like TNF-α and IL-6, perpetuating the inflammatory response.[8][9]

An effective inhibitor, "this compound," can interrupt this cascade. For example, a neutralizing antibody would bind to IL-18, preventing its interaction with the receptor, thereby blocking all downstream events.

In Vivo Experimental Models & Protocols

The selection of an appropriate animal model is crucial for evaluating anti-inflammatory agents.[10][11] Acute models are used for rapid screening, while chronic models better represent long-term inflammatory diseases.[12][13]

This is a widely used and reproducible model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[14][15][16] Carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, resulting in paw swelling (edema).[14][15][17]

Experimental Workflow:

Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into three groups (n=6-8 per group):

-

Vehicle Control: Receives the vehicle (e.g., saline or 0.5% CMC).

-

Test Group: Receives "this compound" at the desired dose(s).

-

Standard Group: Receives a reference NSAID like Ibuprofen or Indomethacin (e.g., 10 mg/kg).[18]

-

-

Administration: The test agent, standard drug, or vehicle is administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Inflammation Induction: One hour after drug administration, 0.1 mL of 1% (w/v) λ-carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[15][17] The left paw can be injected with saline as a control.[16]

-

Edema Measurement: Paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

-

Biomarker Analysis (Optional): At the end of the experiment, animals can be euthanized, and paw tissue or blood serum can be collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) can be quantified using ELISA or Western blot to investigate the mechanism of action.[19]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[20] Administering LPS to animals triggers a systemic inflammatory response, mimicking aspects of sepsis, by activating Toll-like receptor 4 (TLR4) and subsequently the NF-κB and MAPK pathways.[20][21] This model is excellent for evaluating agents that target systemic cytokine storms.

Experimental Workflow:

Protocol: LPS-Induced Systemic Inflammation

-

Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

-

Grouping: Animals are randomly divided into at least four groups (n=6-8 per group):

-

Control: Receives vehicle only.

-

Agent 18 Only: Receives "this compound" only.

-

LPS + Vehicle: Receives vehicle followed by LPS.

-

LPS + Agent 18: Receives "this compound" followed by LPS.

-

-

Administration: Animals are pre-treated with the test agent or vehicle, typically 30-60 minutes before the LPS challenge.

-

Inflammation Induction: LPS (from E. coli, serotype O111:B4) is administered via a single i.p. injection at a dose ranging from 1 to 5 mg/kg. The dose should be optimized to induce a robust but sublethal inflammatory response.

-

Sample Collection: Blood is collected at key time points (e.g., 2, 6, and 24 hours) post-LPS injection. Terminal blood collection is performed via cardiac puncture under anesthesia.

-

Cytokine Analysis: Serum is separated by centrifugation. The concentrations of key pro-inflammatory cytokines, including IL-18, IFN-γ, TNF-α, and IL-6, are measured using commercially available ELISA kits.[3]

-

Data Analysis: Cytokine levels are compared between the "LPS + Vehicle" and "LPS + Agent 18" groups. A significant reduction in cytokine levels in the agent-treated group indicates anti-inflammatory activity.

Quantitative Data Presentation

The following tables summarize expected quantitative outcomes from in vivo studies evaluating an IL-18 pathway inhibitor ("Agent 18"). Data is synthesized from studies on related anti-inflammatory compounds.[22][23]

Table 1: Effect of Agent 18 on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Agent 18 | 25 mg/kg | 0.51 ± 0.05* | 40.0% |

| Agent 18 | 50 mg/kg | 0.34 ± 0.04 | 60.0% |

| Ibuprofen | 10 mg/kg | 0.40 ± 0.06 | 52.9% |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Table 2: Effect of Agent 18 on Serum Cytokine Levels in LPS-Treated Mice

| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IFN-γ (pg/mL) |

| Control (Vehicle) | 45 ± 8 | 60 ± 11 | 35 ± 7 |

| LPS + Vehicle | 1250 ± 110 | 2500 ± 215 | 850 ± 95 |

| LPS + Agent 18 (50 mg/kg) | 680 ± 95 | 1300 ± 150 | 310 ± 40** |

*Data are presented as mean ± SEM, measured 6 hours post-LPS injection. *p<0.01 compared to LPS + Vehicle group.

Table 3: Effect of 18β-Glycyrrhetinic Acid (a MAPK/NF-κB Inhibitor) in a Collagen-Induced Arthritis (CIA) Mouse Model [23]

| Treatment Group | Arthritis Score (Arbitrary Units) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) |

| Control | 0.2 ± 0.1 | 15.3 ± 1.2 | 10.1 ± 0.9 | 18.5 ± 1.5 |

| CIA + Vehicle | 9.8 ± 0.7 | 45.8 ± 3.1 | 35.2 ± 2.5 | 60.1 ± 4.2 |

| CIA + 18β-GA (50 mg/kg) | 4.1 ± 0.5 | 25.1 ± 2.0 | 18.9 ± 1.7 | 32.4 ± 2.8 |

Data are presented as mean ± SEM. **p<0.01 compared to CIA + Vehicle group. This table demonstrates the efficacy of inhibiting downstream targets of the IL-18 pathway in a chronic inflammation model.[23]

References

- 1. blog.mblintl.com [blog.mblintl.com]

- 2. Interleukin-18 cytokine in immunity, inflammation, and autoimmunity: Biological role in induction, regulation, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of neutralizing mouse anti-mouse IL-18 antibodies for inhibition of inflammatory responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Biologic and clinical roles of IL-18 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]

- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpras.com [ijpras.com]

- 13. ijpsr.com [ijpsr.com]

- 14. mdpi.com [mdpi.com]

- 15. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. criver.com [criver.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Ibuprofen - Wikipedia [en.wikipedia.org]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Anti-inflammatory and Pro-apoptotic Effects of 18beta-Glycyrrhetinic Acid In Vitro and In Vivo Models of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes for Anti-inflammatory Agent 18 in Murine Arthritis Models

References

- 1. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]

- 2. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - ProQuest [proquest.com]

- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A selective p38 alpha mitogen-activated protein kinase inhibitor reverses cartilage and bone destruction in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 8. chondrex.com [chondrex.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. | BioWorld [bioworld.com]

- 11. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening for Analogs of Anti-inflammatory Agent 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. "Anti-inflammatory agent 18" (also known as compound 3b or HY-143457) has been identified as a promising lead compound, demonstrating inhibitory activity against nitric oxide (NO) production with an IC50 of 15.94 μM and the ability to inhibit HMGB1-induced late-phase inflammation[1][2]. These properties suggest its potential in treating inflammatory conditions such as sepsis and viral infections[1][2].

To explore the therapeutic potential of this chemical scaffold, the identification and characterization of analogs with improved potency, selectivity, and pharmacokinetic properties are essential. This document provides detailed protocols for high-throughput screening (HTS) of "this compound" analogs to assess their anti-inflammatory activity. The described assays are designed to interrogate key inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT, providing a comprehensive approach to identifying promising new drug candidates.

Key Inflammatory Signaling Pathways

Several intracellular signaling cascades are pivotal in mediating the inflammatory response. Understanding these pathways is crucial for designing effective screening strategies.

-

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[3][4] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[5] This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes.[5]

-

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide range of stimuli, including inflammatory cytokines and stress.[6] The major MAPK subfamilies involved in inflammation are ERK, p38, and JNK. These pathways are organized in a three-tiered cascade of a MAP3K, a MAP2K, and a MAPK, which upon activation can regulate the activity of various transcription factors and downstream proteins involved in the inflammatory response.[6][7]

-

JAK-STAT Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors that are critical in immunity and inflammation.[8][9][10] Cytokine binding to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate STAT proteins.[9] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes involved in the inflammatory and immune responses.[9][11]

Visualizing Key Inflammatory Signaling Pathways

Caption: NF-κB Signaling Pathway Activation.

Caption: p38 MAPK Signaling Pathway.

High-Throughput Screening Workflow

A tiered approach is recommended for screening "this compound" analogs. This workflow begins with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

Application Note: Solubility and Stability Profile of Anti-inflammatory Agent 18 (AIA-18)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anti-inflammatory Agent 18 (AIA-18) is a novel, potent, and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, is implicated in a wide range of inflammatory disorders.[1][2] By blocking NLRP3 activation, AIA-18 represents a promising therapeutic candidate for these conditions.

Early-stage drug development requires a thorough characterization of a compound's physicochemical properties to ensure its suitability for further investigation. Among the most critical parameters are aqueous solubility and stability. Poor solubility can lead to low bioavailability and unreliable results in biological assays, while instability can compromise the safety and efficacy of a drug product.[3][4]

This document provides a detailed overview of the solubility and stability of AIA-18 under various conditions, along with comprehensive protocols for their assessment.

Solubility Assessment of AIA-18

The aqueous solubility of a drug candidate is a key determinant of its absorption and bioavailability.[5] Both kinetic and thermodynamic solubility assays were performed to fully characterize AIA-18. Kinetic solubility is often used in high-throughput screening to quickly assess compounds, while thermodynamic solubility represents the true equilibrium solubility.[6][7][8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Nephelometry

-

Purpose: To rapidly determine the solubility of AIA-18 in an aqueous buffer by measuring light scattering from precipitated particles.[7][9]

-

Materials:

-

AIA-18

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear-bottom microplates

-

Nephelometer or plate reader with light scattering capabilities

-

-

Procedure:

-

Prepare a 10 mM stock solution of AIA-18 in DMSO.

-

Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Mix the plate on a shaker for 2 hours at room temperature (25°C).

-

Measure the light scattering (turbidity) of each well using a nephelometer.

-

The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is reported as the kinetic solubility.

-

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

-

Purpose: To determine the equilibrium solubility of AIA-18, which is a more accurate measure for formulation development.[6]

-

Materials:

-

AIA-18 (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with UV detector

-

-

Procedure:

-

Add an excess amount of solid AIA-18 (approx. 2 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

-

Seal the vial and place it on an orbital shaker in an incubator set to 25°C.

-

Agitate the suspension for 24 hours to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle for 1 hour.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of AIA-18 in the filtrate using a validated HPLC-UV method against a standard curve.

-

Solubility Data Summary

The solubility of AIA-18 was assessed in physiologically relevant media. The results are summarized in the table below.

| Assay Type | Medium | Temperature | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (pH 7.4) | 25°C | 75.8 | 150 |

| Thermodynamic | PBS (pH 7.4) | 25°C | 55.7 | 110 |

Molecular Weight of AIA-18 assumed to be 506.71 g/mol for calculation.[10]

Workflow Diagram

Caption: Workflow for kinetic and thermodynamic solubility assays.

Stability Assessment of AIA-18

Stability testing is crucial for determining the appropriate storage conditions and shelf-life of a drug substance.[11][12] AIA-18 was subjected to stability testing in both solution and solid states under various conditions as recommended by ICH guidelines.[13][14]

Experimental Protocols

Protocol 3: Solution Stability Assay

-

Purpose: To evaluate the chemical stability of AIA-18 in different aqueous solutions over time.

-

Materials:

-

AIA-18

-

DMSO, HPLC grade

-

PBS (pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8)

-

HPLC vials

-

Incubators (25°C and 40°C)

-

HPLC system with UV detector

-

-

Procedure:

-

Prepare a 1 mg/mL stock solution of AIA-18 in DMSO.

-

Dilute the stock solution into each buffer (PBS, SGF, SIF) to a final concentration of 10 µg/mL.

-

Aliquot the solutions into HPLC vials.

-

Analyze an initial sample (T=0) immediately using a validated stability-indicating HPLC method.

-

Store the remaining vials at two conditions: 25°C/60% RH and 40°C/75% RH (accelerated condition).

-

Analyze samples at specified time points (e.g., 4, 8, 24, 48 hours).

-

Calculate the percentage of AIA-18 remaining at each time point relative to the T=0 sample.

-

Protocol 4: Solid-State Stability (Forced Degradation) Assay

-

Purpose: To assess the intrinsic stability of solid AIA-18 under stress conditions (heat, humidity, light).[11][12]

-

Materials:

-

AIA-18 (solid powder)

-

Climate chamber (for temperature/humidity control)

-

Photostability chamber (with UV/Vis light source compliant with ICH Q1B)[15]

-

Clear and amber glass vials

-

HPLC system with UV detector

-

-

Procedure:

-

Weigh approximately 5 mg of AIA-18 powder into separate clear glass vials.

-

Expose the samples to the following stress conditions:

-

Heat: 60°C for 7 days.

-

Heat/Humidity: 40°C / 75% RH for 7 days.

-

Photostability: Place in a photostability chamber to receive an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample is stored in an amber vial (protected from light) under the same temperature conditions.

-

-

After the exposure period, dissolve the samples in a suitable solvent.

-

Analyze by a stability-indicating HPLC method to determine the percentage of AIA-18 remaining and to identify any degradation products.

-

Stability Data Summary

AIA-18 demonstrated good stability in solution at pH 6.8 and 7.4 but showed some degradation in the acidic environment of SGF. Solid-state stability was excellent under heat and photolytic stress.

| Condition | Medium/State | Time | % AIA-18 Remaining |

| 25°C | PBS (pH 7.4) | 48 h | 99.1% |

| 40°C | PBS (pH 7.4) | 48 h | 97.5% |

| 25°C | SIF (pH 6.8) | 48 h | 98.8% |

| 25°C | SGF (pH 1.2) | 48 h | 85.3% |

| 60°C | Solid | 7 days | 99.5% |

| 40°C / 75% RH | Solid | 7 days | 98.9% |

| Photostability (ICH Q1B) | Solid | N/A | 99.2% |

Workflow Diagram

Caption: Workflow for solution and solid-state stability studies.

Mechanism of Action: NLRP3 Inflammasome Inhibition

AIA-18 exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. This pathway is typically activated in two steps.[16][17] The first signal (priming) involves the upregulation of NLRP3 and pro-IL-1β via transcription factors like NF-κB.[2] The second signal, triggered by various stimuli like ATP or toxins, leads to the assembly of the NLRP3 inflammasome complex.[1] This complex, consisting of NLRP3, ASC, and pro-caspase-1, activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][18] AIA-18 is designed to prevent the assembly and activation of the inflammasome complex.

Signaling Pathway Diagram

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]

- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. www3.paho.org [www3.paho.org]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Signaling Pathways Regulating NLRP3 Inflammasome Activation [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Agent 18 in Treating Neuroinflammation In Vitro

Audience: Researchers, scientists, and drug development professionals.

Note on "Anti-inflammatory Agent 18": The designation "this compound" is not a standardized nomenclature and has been used in scientific literature to refer to several distinct chemical entities. This document provides a consolidated overview of the in vitro applications of representative molecules that have been described under this non-specific identifier, offering protocols and data based on published findings. The primary examples include a pentacyclic triterpene derivative (compound 3b), Palmitoylethanolamide (PEA), and Ursolic Acid (UA).

Introduction to Anti-inflammatory Agents in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species. These mediators can exacerbate neuronal damage. Anti-inflammatory agents are therefore of significant interest as potential therapeutic interventions. This document outlines the in vitro use of compounds referred to as "this compound" for studying and mitigating neuroinflammatory processes.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data for representative "this compound" compounds based on their effects on key inflammatory markers in vitro.

Table 1: Nitric Oxide (NO) Inhibition

| Compound | Cell Line | Inflammatory Stimulus | IC50 (µM) | Citation |

| Compound 3b | RAW 264.7 | HMGB1 | 15.94 | [1] |

Table 2: Modulation of Pro-inflammatory Cytokines and Markers

| Compound | Cell Line/Culture | Inflammatory Stimulus | Marker | Effect | Concentration | Citation |

| Palmitoylethanolamide (PEA) | N9 Microglia | LPS | iNOS | Significantly blunted increase | 100 µM | [2] |

| Palmitoylethanolamide (PEA) | Astrocyte-Microglia Co-culture | Aβ | IL-1β, TNF-α | Reduction | Not specified | |

| Ursolic Acid (UA) | Splenic Macrophages | LPS | IL-6, IL-1β, TNF-α | Complete inhibition of secretion | 5 µM | [3] |

| Ursolic Acid (UA) | HaCaT cells | M5 Cytokine Mix | IL-6, IL-8 | ~50% reduction | 2.5-5 µM | [4] |

Table 3: Modulation of Anti-inflammatory Markers

| Compound | Cell Line | Inflammatory Stimulus | Marker | Effect | Concentration | Citation |

| Palmitoylethanolamide (PEA) | N9 Microglia | LPS | Arginase-1 (Arg1) | Increased expression | 100 µM | [2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

General Cell Culture and Induction of Neuroinflammation

Objective: To establish an in vitro model of neuroinflammation using microglial or macrophage cell lines.

Materials:

-

BV-2 or N9 murine microglial cells, or RAW 264.7 murine macrophages.

-

Primary cortical neurons and microglia (for co-culture models).[2][5]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Lipopolysaccharide (LPS) or High Mobility Group Box 1 (HMGB1).[1][2]

-

Interferon-gamma (IFN-γ).[5]

-

"this compound" (test compound).

Protocol:

-

Cell Seeding: Plate the cells (e.g., BV-2, N9, RAW 264.7) in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight. For co-cultures, plate primary cortical neurons first, followed by the addition of primary microglia or a microglial cell line at a specified ratio (e.g., 5:1 neurons to microglia).[5]

-

Pre-treatment: Treat the cells with varying concentrations of the "this compound" for a predetermined time (e.g., 1-4 hours).[2][3]

-

Inflammatory Challenge: Add the inflammatory stimulus (e.g., 1 µg/mL LPS, or LPS in combination with IFN-γ) to the culture medium.[5][6]

-

Incubation: Incubate the cells for a specified period (e.g., 6, 24, or 48 hours) to allow for the inflammatory response.[2][5]

-

Sample Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA analysis.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

Protocol:

-

Collect 50-100 µL of cell culture supernatant from each well of the experimental plate.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Quantification of Cytokine Levels (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

-

Wash the plate and add the substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

Western Blot for Inflammatory Markers

Objective: To determine the protein expression levels of inflammatory markers such as iNOS and Arginase-1.[2]

Protocol:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-iNOS, anti-Arg1) overnight at 4°C.[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.[7]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway for neuroinflammation and the potential points of intervention for an anti-inflammatory agent like Ursolic Acid, which is known to suppress key transcription factors.[8]

Caption: Simplified NF-κB and AP-1 signaling pathway in neuroinflammation.

Experimental Workflow Diagram

This diagram outlines the general workflow for testing the efficacy of an anti-inflammatory agent in an in vitro neuroinflammation model.

Caption: General experimental workflow for in vitro testing of anti-inflammatory agents.

References

- 1. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Targeted Delivery of Anti-inflammatory Agent 18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases pose a significant global health challenge. The systemic administration of anti-inflammatory agents is often associated with adverse side effects and limited efficacy due to non-specific distribution. Targeted drug delivery systems offer a promising strategy to enhance therapeutic outcomes by concentrating the therapeutic agent at the site of inflammation, thereby increasing local efficacy and minimizing systemic toxicity. "Anti-inflammatory agent 18" is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[1][2] However, its clinical application can be limited by systemic side effects. Encapsulating "this compound" into nanoparticle-based delivery systems can overcome these limitations by enabling targeted delivery and controlled release.[3][4]

This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of "this compound"-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Data Presentation: Physicochemical Properties of "this compound"-Loaded Nanoparticles

The successful development of a nanoparticle-based drug delivery system hinges on the careful control of its physicochemical properties. These parameters influence the stability, drug release profile, and in vivo fate of the nanoparticles. Below is a summary of typical quantitative data for "this compound"-loaded PLGA nanoparticles prepared by the emulsion-solvent evaporation method.

| Parameter | Symbol | Typical Value Range | Significance | References |

| Particle Size (Z-average) | D | 150 - 300 nm | Influences in vivo distribution, cellular uptake, and clearance. Particles <200 nm are ideal for avoiding rapid clearance by the reticuloendothelial system.[4][5] | [4][6][7] |

| Polydispersity Index | PDI | < 0.2 | Indicates the homogeneity of the nanoparticle population. A PDI below 0.2 suggests a monodisperse and uniform formulation.[7] | [6][7] |

| Zeta Potential | ζ | -10 to -30 mV | Measures the surface charge of the nanoparticles, which affects their stability in suspension. A zeta potential greater than +30 mV or less than -30 mV indicates good stability.[8][9] | [6][7][10] |

| Encapsulation Efficiency | EE (%) | 52 - 95% | The percentage of the initial drug that is successfully entrapped within the nanoparticles.[6][10] | [6][9][10] |

| Drug Loading Content | DLC (%) | 7.5 - 17% | The weight percentage of the drug relative to the total weight of the nanoparticle.[7][9] | [7][9] |

Experimental Protocols

Protocol 1: Preparation of "this compound"-Loaded PLGA Nanoparticles

This protocol describes the preparation of "this compound"-loaded PLGA nanoparticles using a modified oil-in-water (o/w) single emulsion-solvent evaporation technique.[7][11]

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

"this compound"

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2% w/v)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Ultracentrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and a specified amount of "this compound" (e.g., 10 mg) in 4 mL of dichloromethane.[7]

-

Aqueous Phase Preparation: Prepare 20 mL of a PVA aqueous solution (1.5% w/v).[7]

-

Emulsification: Add the organic phase to the aqueous phase under constant stirring. Immediately sonicate the mixture using a probe sonicator at 300 W for 1 minute while keeping the sample on ice to form a coarse oil-in-water emulsion.[7]

-

Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-5 hours under a fume hood to allow for the complete evaporation of the organic solvent.[6]

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Resuspend a small amount of the lyophilized nanoparticles in deionized water.

-

Analyze the suspension using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS) to determine the average particle size (Z-average), PDI, and zeta potential.[12]

2.2 Encapsulation Efficiency (EE) and Drug Loading Content (DLC):

-

Accurately weigh a known amount of lyophilized nanoparticles.

-

Dissolve the nanoparticles in a suitable organic solvent (e.g., dichloromethane) to release the encapsulated drug.

-

Evaporate the solvent and redissolve the residue in a mobile phase suitable for High-Performance Liquid Chromatography (HPLC).

-

Quantify the amount of "this compound" using a validated HPLC method.[11]

-

Calculate EE and DLC using the following formulas:

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release profile of "this compound" from the PLGA nanoparticles over time.

Materials:

-

"this compound"-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (e.g., MWCO 14 kDa)[12]

-

Shaking incubator or water bath

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).

-

Place the nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume of fresh PBS (e.g., 50 mL) maintained at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the external PBS medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

-

Analyze the collected samples for the concentration of "this compound" using HPLC.[13]

-

Calculate the cumulative percentage of drug released at each time point.

Visualizations

Caption: Workflow for the preparation and evaluation of nanoparticles.

Caption: "this compound" signaling pathway.

Mechanism of Action

"this compound" exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus.[1] In the nucleus, this complex can act in two main ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (also known as annexin A1).[1] Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]

-

Transrepression: The "Agent 18"-GR complex can also suppress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][14] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[1]

By delivering "this compound" in a targeted manner using nanoparticles, the concentration of the agent at the site of inflammation is increased, leading to a more potent and localized anti-inflammatory effect. This approach has the potential to improve therapeutic efficacy while minimizing the systemic side effects associated with conventional glucocorticoid therapy.[3][15]

References

- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 2. Inflammation suppression by dexamethasone via inhibition of CD147-mediated NF-κB pathway in collagen-induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme-Responsive Nanoparticles for Dexamethasone Targeted Delivery to Treat Inflammation in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emerald.com [emerald.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Preparation, characterization, and transport of dexamethasone-loaded polymeric nanoparticles across a human placental in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Dexamethasone Acetate‐Loaded PLGA Nanospheres Targeting Liver Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Inferring molecular mechanisms of dexamethasone therapy in severe COVID-19 from existing transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.northwestern.edu [scholars.northwestern.edu]

Troubleshooting & Optimization

Technical Support Center: Off-Target Effects of "Anti-inflammatory agent 18" in Cell Lines

Disclaimer: The term "Anti-inflammatory agent 18" is ambiguous and does not refer to a single, specific compound. It has been used in various scientific publications as a citation placeholder for different molecules with anti-inflammatory properties. This guide addresses the off-target effects of three prominent compounds that have been contextually identified as "this compound": Palmitoylethanolamide (PEA), Ursolic Acid, and Curcumin. Researchers encountering this term should verify the specific compound being referenced in their literature source.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of these compounds in cell line experiments.

Section 1: Palmitoylethanolamide (PEA)

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide known for its anti-inflammatory and analgesic properties. Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][[“]][3][4] However, it can also exert off-target effects through various other signaling pathways.

FAQs and Troubleshooting

Q1: We are observing unexpected changes in cell proliferation in our cancer cell line treated with PEA. Is this a known off-target effect?

A1: Yes, PEA has been shown to have anti-proliferative effects in certain cancer cell lines, such as human colon adenocarcinoma Caco-2 and HCT116 cells.[5][6][7] This effect is often mediated through the PPAR-α-dependent inhibition of the Akt/mTOR signaling pathway.[6][7] If you are working with cancer cell lines, it is crucial to consider this potential anti-proliferative activity.

Troubleshooting:

-

Confirm the effect: Perform a dose-response experiment to confirm that the anti-proliferative effect is dependent on the PEA concentration.

-

Investigate the pathway: Use a PPAR-α antagonist (e.g., GW6471) to determine if the observed effect is PPAR-α dependent.[5] You can also assess the phosphorylation status of Akt and mTOR via Western blot.[6]

-

Cell line selection: If the anti-proliferative effect is undesirable for your specific research question, consider using a non-cancerous cell line to study the inflammatory aspects of PEA.

Q2: Our experimental results suggest that PEA is interacting with the endocannabinoid system. Is this possible?

A2: PEA does not directly activate cannabinoid receptors CB1 and CB2.[1][8] However, it can indirectly modulate the endocannabinoid system through the "entourage effect."[3][4][9] PEA can inhibit the degradation of the endocannabinoid anandamide (AEA) by downregulating the fatty acid amide hydrolase (FAAH) enzyme, leading to enhanced AEA signaling at CB1 receptors.[3][8]

Troubleshooting:

-

Measure AEA levels: If you suspect an entourage effect, measure the intracellular levels of AEA in your cell line upon PEA treatment.

-

Use cannabinoid receptor antagonists: To confirm the involvement of cannabinoid receptors, use selective antagonists for CB1 (e.g., AM251) and CB2 (e.g., AM630) to see if they reverse the observed effects.[5]

Q3: We are seeing changes in intracellular calcium levels in our neuronal cell line after PEA treatment. What could be the cause?